molecular formula C18H32N2O4 B11449422 ethyl N-[(4-methylcyclohexyl)carbonyl]isoleucylglycinate

ethyl N-[(4-methylcyclohexyl)carbonyl]isoleucylglycinate

Cat. No.: B11449422
M. Wt: 340.5 g/mol
InChI Key: UEUGPEGAOVSFQA-UHFFFAOYSA-N
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Description

Ethyl N-[(4-methylcyclohexyl)carbonyl]isoleucylglycinate is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an ethyl ester group, a cyclohexyl ring with a methyl substituent, and a peptide linkage involving isoleucine and glycine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[(4-methylcyclohexyl)carbonyl]isoleucylglycinate typically involves multiple steps, starting with the protection of amino acids and the formation of peptide bonds. The process may include:

    Protection of Amino Groups: Using protecting groups such as Boc (tert-butoxycarbonyl) to protect the amino groups of isoleucine and glycine.

    Peptide Bond Formation: Coupling the protected amino acids using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the peptide bond.

    Deprotection: Removing the protecting groups under acidic conditions to yield the free peptide.

    Esterification: Reacting the free peptide with ethyl chloroformate in the presence of a base to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods allow for the efficient production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[(4-methylcyclohexyl)carbonyl]isoleucylglycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in an aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Ethyl N-[(4-methylcyclohexyl)carbonyl]isoleucylglycinate has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl N-[(4-methylcyclohexyl)carbonyl]isoleucylglycinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit or activate certain enzymes, modulate signal transduction pathways, or interact with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

    Glimepiride: A sulfonylurea compound with a similar cyclohexyl structure.

    Ethyl N-{[(4-methylcyclohexyl)amino]carbonyl}glycinate: A related compound with a similar amino acid and ester linkage.

Uniqueness

Ethyl N-[(4-methylcyclohexyl)carbonyl]isoleucylglycinate is unique due to its specific combination of functional groups and peptide linkage, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H32N2O4

Molecular Weight

340.5 g/mol

IUPAC Name

ethyl 2-[[3-methyl-2-[(4-methylcyclohexanecarbonyl)amino]pentanoyl]amino]acetate

InChI

InChI=1S/C18H32N2O4/c1-5-13(4)16(18(23)19-11-15(21)24-6-2)20-17(22)14-9-7-12(3)8-10-14/h12-14,16H,5-11H2,1-4H3,(H,19,23)(H,20,22)

InChI Key

UEUGPEGAOVSFQA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)OCC)NC(=O)C1CCC(CC1)C

Origin of Product

United States

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